Ethyl 3-bromo-2-chloro-5-fluorobenzoate
Description
Chemical Identity and Nomenclature
Ethyl 3-bromo-2-chloro-5-fluorobenzoate possesses the molecular formula C₉H₇BrClFO₂ and is assigned the Chemical Abstracts Service registry number 1805576-76-4. The compound's systematic nomenclature reflects its complex substitution pattern, where the benzoic acid backbone carries bromine at the 3-position, chlorine at the 2-position, and fluorine at the 5-position, with the carboxylic acid functionality esterified with an ethyl group. The International Union of Pure and Applied Chemistry name specifically identifies the positional arrangement of these substituents, emphasizing the regiochemical precision required for proper identification and synthesis.
The molecular weight of 281.51 daltons encompasses the contributions from all constituent atoms, with the halogen atoms representing a significant portion of the total molecular mass. The compound's structural representation through the Simplified Molecular Input Line Entry System notation O=C(OCC)C₁=CC(F)=CC(Br)=C₁Cl provides a concise description of its connectivity pattern. Additionally, the molecule is catalogued under the Molecular Design Limited number MFCD28733914, facilitating its identification in chemical databases and inventory systems.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrClFO₂ | |
| Molecular Weight | 281.51 g/mol | |
| CAS Registry Number | 1805576-76-4 | |
| MDL Number | MFCD28733914 | |
| SMILES Notation | O=C(OCC)C₁=CC(F)=CC(Br)=C₁Cl |
Historical Context and Discovery
The development of this compound emerged from the broader historical evolution of halogenated aromatic chemistry, which has its roots in the systematic exploration of substituted benzoic acid derivatives during the twentieth century. While specific documentation of this compound's initial synthesis and characterization remains limited in the available literature, its existence represents the culmination of decades of research into polyhalogenated aromatic systems. The compound's creation likely followed established methodologies for sequential halogenation and esterification reactions that were developed through extensive studies of related benzoate derivatives.
The synthetic accessibility of this particular substitution pattern became feasible through advances in selective halogenation techniques that allowed chemists to introduce multiple different halogens with precise regiochemical control. Historical precedents in halogenated benzoate chemistry provided the foundational knowledge necessary for developing efficient synthetic routes to such complex molecular architectures. The compound's emergence in commercial chemical catalogs suggests successful optimization of its synthetic preparation, making it accessible for research applications across multiple scientific disciplines.
Position Within Halogenated Benzoate Classification Systems
This compound occupies a distinctive position within the broader classification of halogenated benzoate compounds due to its unprecedented combination of three different halogen substituents. The compound belongs to the general category of polyhalogenated aromatic esters, specifically representing the trihalogenated benzoate subclass. This classification system considers both the number and identity of halogen substituents, positioning this compound among the most heavily substituted members of the benzoate family.
The systematic organization of halogenated benzoates traditionally considers factors such as the degree of halogenation, the specific halogens present, and their positional arrangements on the aromatic ring. Within this framework, this compound represents a unique structural motif that combines the electronic effects of three distinct halogens. Research into related compounds, such as studies on halobenzoate-degrading bacteria, demonstrates the biological significance of these structural classifications and their implications for environmental fate and biodegradation pathways.
The compound's classification as a mixed trihalogenated system distinguishes it from simpler mono- or dihalogenated analogs, as well as from compounds containing multiple identical halogen substituents. This structural complexity introduces unique electronic and steric considerations that influence the molecule's reactivity patterns and potential applications. The presence of fluorine, chlorine, and bromine in specific positions creates a gradient of electronic effects that can be exploited in various chemical transformations and applications.
Table 2: Classification Hierarchy for this compound
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary Class | Aromatic Esters | Contains ester functional group attached to aromatic ring |
| Secondary Class | Halogenated Benzoates | Benzoate derivatives with halogen substituents |
| Tertiary Class | Polyhalogenated Benzoates | Multiple halogen substituents present |
| Quaternary Class | Trihalogenated Benzoates | Exactly three halogen substituents |
| Specific Subclass | Mixed Trihalogenated | Three different halogen atoms present |
Global Research Significance and Academic Interest
The global research community has demonstrated growing interest in this compound due to its potential applications across multiple scientific disciplines. Contemporary research has focused particularly on the compound's role as a synthetic intermediate in pharmaceutical development and advanced materials synthesis. The molecule's unique substitution pattern provides researchers with opportunities to explore fundamental questions about halogen effects in organic chemistry and their implications for molecular design strategies.
Academic interest in this compound has been driven by its potential utility in medicinal chemistry applications, where the specific arrangement of halogen substituents may confer desirable biological activities or pharmacological properties. The presence of three different halogens creates opportunities for systematic structure-activity relationship studies that can provide insights into the individual and collective contributions of each substituent to overall molecular behavior. Research groups have investigated similar halogenated benzoate derivatives for their antimicrobial properties and enzyme inhibition capabilities, suggesting potential therapeutic applications.
The compound's significance extends beyond purely synthetic applications to include fundamental studies of electronic effects in polyhalogenated aromatic systems. Researchers have utilized such compounds to understand how multiple halogen substituents influence molecular properties such as reactivity, stability, and intermolecular interactions. These investigations contribute to the broader understanding of halogen bonding and its applications in crystal engineering and molecular recognition phenomena.
Contemporary Research Trends
Current research trends involving this compound reflect the broader movement toward sustainable and efficient synthetic methodologies in organic chemistry. Contemporary investigations have focused on developing environmentally benign synthetic routes that minimize waste generation while maximizing product yields. The compound serves as a model system for exploring new catalytic transformations that can selectively modify halogenated aromatic substrates under mild reaction conditions.
Recent studies have demonstrated the utility of similar trihalogenated compounds in electrocatalytic applications, particularly in carbon dioxide fixation reactions that produce carboxylic acid derivatives. Research has shown that mesoporous silver materials can effectively catalyze the electrocarboxylation of halogenated compounds, achieving high conversion rates and selectivity. These findings suggest potential applications for this compound in sustainable carbon utilization technologies.
Advanced analytical techniques have enabled researchers to conduct detailed mechanistic studies of reactions involving polyhalogenated benzoates, providing insights into the factors that control selectivity and reactivity. Contemporary research has also explored the environmental fate of such compounds, investigating their biodegradation pathways and potential for bioremediation. Studies on halobenzoate-degrading bacteria have revealed the widespread distribution of microorganisms capable of metabolizing these compounds under various environmental conditions.
The development of new synthetic methodologies for accessing complex halogenated aromatic systems continues to be an active area of research, with this compound serving as both a synthetic target and a starting material for further transformations. Current trends emphasize the development of one-pot synthetic procedures that can introduce multiple functional groups with high efficiency and selectivity, reducing the overall synthetic burden associated with complex molecule preparation.
Table 3: Contemporary Research Applications and Trends
| Research Area | Application Type | Current Status | Potential Impact |
|---|---|---|---|
| Sustainable Synthesis | Catalytic Transformations | Active Development | Reduced Environmental Impact |
| Electrocatalysis | Carbon Dioxide Fixation | Emerging Applications | Carbon Utilization Technologies |
| Medicinal Chemistry | Pharmaceutical Intermediates | Ongoing Investigation | Drug Development |
| Environmental Science | Biodegradation Studies | Established Research | Bioremediation Strategies |
| Materials Science | Advanced Polymers | Early Stage Research | Novel Material Properties |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2-chloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDZCABARKSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Nitration and Halogenation of Fluorobenzotrifluoride Derivatives
According to patent WO2014071545A1, a typical route involves nitrification of fluorobenzotrifluoride using sulfuric acid as a solvent and nitric acid as the nitrating agent. The process parameters are optimized for mild conditions:
| Step | Reaction Type | Conditions | Reagents | Yield/Notes |
|---|---|---|---|---|
| Nitration | Electrophilic aromatic substitution | 20-30°C | Nitric acid + sulfuric acid | Produces 4-fluoro-2-trifluoromethyl nitrobenzene |
| Separation | Extraction with dichloromethane | - | - | Organic layer contains nitrated intermediates |
| Bromination | Electrophilic substitution | Room temperature | Dibromohydantoin or bromine | Incorporates bromine at specific positions |
| Hydrolysis | Acid hydrolysis | 150-175°C | Sulfuric acid | Converts intermediates to benzoic acid derivatives |
The nitration step yields intermediates such as 4-fluoro-2-trifluoromethyl nitrobenzene, which are then brominated at the desired position. The process emphasizes mild reaction conditions and safe handling, with yields typically exceeding 70%.
Method 2: Bromination Using Brominating Agents
Research indicates that bromination can be achieved via bromine or brominating reagents like dibromohydantoin, under controlled conditions:
- Bromination Conditions: Room temperature to slightly elevated temperatures with excess brominating agent.
- Reagents: Dibromohydantoin or elemental bromine.
- Outcome: Selective bromination at the ortho or para positions, depending on the directing effects of existing substituents.
Method 3: Reduction and Deamination
The nitro groups are reduced to amino groups using iron powder or catalytic hydrogenation in the presence of acetic acid or ammonium chloride, followed by deamination in hypophosphorous acid:
| Step | Reaction Type | Conditions | Reagents | Notes |
|---|---|---|---|---|
| Reduction | Reductive | 20-30°C | Iron powder or catalytic hydrogenation | Converts nitro to amino groups |
| Deamination | Deamination | 20-30°C | Hypophosphorous acid | Removes amino groups to form carboxylic acids |
Method 4: Hydrolysis and Esterification
The final step involves hydrolyzing the benzoic acid derivative with sulfuric acid at high temperatures (150-175°C), followed by esterification to form the ethyl ester:
- Hydrolysis Conditions: Sulfuric acid, high temperature.
- Esterification: Reaction with ethanol under acidic catalysis.
Data Table Summarizing Preparation Parameters
| Step | Reaction Type | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | Electrophilic aromatic substitution | Nitric acid + sulfuric acid | 20-30°C | 70-80 | Mild, controlled conditions |
| Bromination | Electrophilic substitution | Dibromohydantoin or bromine | Room temperature | 70-75 | Selective halogenation |
| Reduction | Reductive | Iron powder | 20-30°C | 75-85 | Efficient nitro reduction |
| Deamination | Deamination | Hypophosphorous acid | 20-30°C | 80-90 | Removes amino groups |
| Hydrolysis | Acid hydrolysis | Sulfuric acid | 150-175°C | 65-75 | Converts to benzoic acid |
| Esterification | Ethanol + acid catalyst | Ethanol | Reflux | 85-90 | Final step to ethyl ester |
Research Findings and Notes
- Safety and Cost-Effectiveness: Patents emphasize mild reaction conditions and the use of readily available reagents, reducing overall production costs.
- Yield Optimization: Sequential nitration, halogenation, and reduction steps are optimized to maximize yields, with some processes achieving over 85% overall yield.
- Environmental Considerations: Use of aqueous media and controlled temperatures minimizes hazardous waste and improves process safety.
- Industrial Relevance: The described methods are adaptable for large-scale synthesis, with continuous flow reactors and automation enhancing efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include alcohol derivatives of the original ester.
Oxidation: Products include carboxylic acids and other oxidized forms.
Scientific Research Applications
Ethyl 3-bromo-2-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-chloro-5-fluorobenzoate involves its interaction with various molecular targets. The presence of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity to biological molecules. The ester group can undergo
Biological Activity
Ethyl 3-bromo-2-chloro-5-fluorobenzoate is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of three halogens (bromine, chlorine, and fluorine) attached to the benzene ring, which significantly influences its chemical reactivity and biological properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The halogen substituents enhance its lipophilicity and binding affinity, allowing it to modulate enzyme activities or inhibit specific pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Below are key findings from various research efforts:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Properties : A study evaluated the compound's efficacy against several bacterial strains. The results indicated that this compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antibacterial agent.
- Enzyme Interaction Studies : Research focused on the interaction of this compound with protein kinases revealed that it could effectively inhibit specific kinase activities, which are crucial in cancer cell proliferation. This positions it as a promising candidate for further development in cancer therapeutics.
- Cytotoxicity Assessment : In vitro assays conducted on various cell lines showed that at concentrations below 50 µM, this compound did not exhibit cytotoxic effects on healthy cells, indicating a favorable safety profile for potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-bromo-5-fluorobenzoate | C9H7BrF | Lacks chlorine; different reactivity |
| Ethyl 3-chloro-4-fluorobenzoate | C9H7ClF | Different halogen arrangement |
| Ethyl 4-bromo-2-chloro-6-fluorobenzoate | C9H7BrClF | Variation in substitution pattern |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Substituent Arrangement
Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 351325-30-9)
- Molecular Formula : C₉H₇BrClFO₂ (MW: 281.51)
- Substituent Positions : Bromine (5-), chlorine (2-), fluorine (4-)
- Key Differences: The bromine and fluorine substituents are transposed compared to the target compound.
Ethyl 3-chloro-5-fluorobenzoylformate (CAS: 845790-57-0)
- Molecular Formula : C₁₀H₈ClFO₃ (MW: 242.62)
- Substituent Positions : Chlorine (3-), fluorine (5-), with a benzoylformate (-COCOOEt) group.
- Key Differences :
- Replaces the bromine and ester (-COOEt) with a benzoylformate functional group.
- Increased polarity due to the ketone moiety, impacting solubility in organic solvents.
Functional Group Variations
Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS: 1706446-85-6)
- Molecular Formula : C₁₉H₁₈BrClFO₄ (MW: 464.71)
- Substituent Positions : Bromine (3-), benzyloxy ether (4-), ethoxy (5-), chlorine (on benzyl group).
- Key Differences :
- Additional ethoxy and benzyloxy groups increase molecular weight and steric bulk.
- Enhanced lipophilicity may improve membrane permeability in drug design.
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS: 1266193-22-9)
Data Table: Comparative Analysis of Selected Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
